2-(3-methylbutyl)-1,3-dioxo-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-2,3-dihydro-1H-isoindole-5-carboxamide
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Overview
Description
2-(3-methylbutyl)-1,3-dioxo-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-2,3-dihydro-1H-isoindole-5-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a thiadiazole ring, an isoindole core, and a dioxo functional group, making it an interesting subject for chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methylbutyl)-1,3-dioxo-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-2,3-dihydro-1H-isoindole-5-carboxamide typically involves multiple steps, including the formation of the thiadiazole ring and the isoindole core. The reaction conditions often require the use of specific catalysts and reagents to ensure the correct formation of the desired product. Detailed synthetic routes can be found in specialized chemical databases and journals .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This often requires advanced techniques such as continuous flow chemistry and the use of industrial-grade reactors.
Chemical Reactions Analysis
Types of Reactions
2-(3-methylbutyl)-1,3-dioxo-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-2,3-dihydro-1H-isoindole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen atoms into the molecule, potentially altering its chemical properties.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, changing the compound’s reactivity.
Substitution: This reaction involves replacing one functional group with another, which can modify the compound’s behavior in different environments.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The specific conditions, such as temperature and solvent, depend on the desired reaction and the stability of the compound.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds.
Scientific Research Applications
2-(3-methylbutyl)-1,3-dioxo-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-2,3-dihydro-1H-isoindole-5-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-methylbutyl)-1,3-dioxo-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-2,3-dihydro-1H-isoindole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
{2-[(3-methylbutyl)amino]ethyl}bis(propan-2-yl))amine: Shares a similar structural motif with the presence of a 3-methylbutyl group.
3-Methylbutyl 2-methylbutanoate: Another compound with a 3-methylbutyl group, used in different chemical contexts.
Properties
Molecular Formula |
C19H22N4O3S |
---|---|
Molecular Weight |
386.5 g/mol |
IUPAC Name |
2-(3-methylbutyl)-1,3-dioxo-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)isoindole-5-carboxamide |
InChI |
InChI=1S/C19H22N4O3S/c1-10(2)7-8-23-17(25)13-6-5-12(9-14(13)18(23)26)15(24)20-19-22-21-16(27-19)11(3)4/h5-6,9-11H,7-8H2,1-4H3,(H,20,22,24) |
InChI Key |
YMOODYALVHNZBK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)NC3=NN=C(S3)C(C)C |
Origin of Product |
United States |
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